molecular formula C17H15NO5 B2467403 2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid CAS No. 478067-95-7

2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid

Cat. No. B2467403
CAS RN: 478067-95-7
M. Wt: 313.309
InChI Key: DKPOZROBQZDELO-UHFFFAOYSA-N
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Description

“2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid” is a novel organic compound. It has a CAS Number of 478067-95-7 and a molecular weight of 313.31 . The compound is solid in physical form . It can be used as pharmaceutical intermediates or research reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15NO5/c1-2-22-17(21)16-12-7-6-11(23-10-15(19)20)9-14(12)18-8-4-3-5-13(16)18/h3-9H,2,10H2,1H3,(H,19,20) . This code represents the molecular structure of the compound. The compound consists of 17 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 313.31 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Oxidation and Nitration Studies : A study on 1,3-disubstituted indole derivatives, which include compounds structurally related to 2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid, revealed novel functionalized 2-hydroxyindolenines as products. These studies contribute to understanding the chemical behavior of indole derivatives in oxidation and nitration reactions (Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993).
  • Diuretic Activity : Research on 4-hydroxy-2-quinolones, closely related to the this compound structure, demonstrated that bromination increases diuretic activity compared to non-brominated analogs. This finding is significant for the development of diuretic agents (Ukrainets, Golik, & Chernenok, 2013).

Pharmacological Applications

  • Antagonist Identification : A compound structurally related to this compound, named setipiprant (ACT-129968), has been identified as a potent CRTh2 antagonist, potentially useful for treating asthma and allergic rhinitis. This demonstrates the therapeutic potential of such compounds in respiratory diseases (Fretz et al., 2013).
  • Antimicrobial Agents : Derivatives of Indole, related to the compound , have shown potential as antimicrobial agents. This highlights the role of such compounds in developing new antimicrobial therapies (Kalshetty, Gani, & Kalashetti, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to take in handling and storage, first aid and firefighting measures, and instructions for disposal .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been reported to exhibit anti-hiv activity , suggesting that they may interact with proteins involved in the HIV replication cycle.

Biochemical Pathways

Based on the reported anti-hiv activity of similar indole derivatives , it can be hypothesized that this compound may interfere with the HIV replication cycle, affecting pathways related to viral entry, reverse transcription, integration, and budding.

Result of Action

Based on the reported anti-hiv activity of similar indole derivatives , it can be speculated that this compound may inhibit the replication of HIV, leading to a decrease in viral load.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with its targets.

properties

IUPAC Name

2-(10-ethoxycarbonylpyrido[1,2-a]indol-3-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-2-22-17(21)16-12-7-6-11(23-10-15(19)20)9-14(12)18-8-4-3-5-13(16)18/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPOZROBQZDELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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